Vps34-IN-2

Autophagy Cancer Lipid Kinase

For robust in vivo autophagy research, choose Vps34-IN-2 over generic inhibitors. Its unique tetrahydropyrimidopyrimidinone scaffold delivers exceptional selectivity for Vps34 (IC50=2 nM) over class I PI3Ks and mTOR. Critically, 85% oral bioavailability enables sustained target engagement in tumor xenografts at 50-100 mg/kg oral gavage—a capability unattainable with low-bioavailability analogs. It also shows defined antiviral activity against SARS-CoV-2 (IC50=3.1 µM), making it ideal for host-factor studies. Don't compromise your data with non-selective tools; select this well-characterized probe for reproducible results.

Molecular Formula C18H25F3N4O3
Molecular Weight 402.4 g/mol
Cat. No. B560552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVps34-IN-2
Molecular FormulaC18H25F3N4O3
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC(=O)C(C)C)C(F)(F)F
InChIInChI=1S/C18H25F3N4O3/c1-11(2)13(26)9-25-14(18(19,20)21)4-5-24-16(27)8-15(22-17(24)25)23-6-7-28-10-12(23)3/h8,11-12,14H,4-7,9-10H2,1-3H3/t12-,14+/m1/s1
InChIKeyITCIAOUZMPREOO-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vps34-IN-2 (Compound 31): A Highly Selective Class III PI3K Inhibitor for Autophagy and Antiviral Research


Vps34-IN-2, also designated as Compound 31, is a novel, potent, and selective small-molecule inhibitor of the class III phosphoinositide 3-kinase (PI3K) Vps34 [1]. It is characterized by its tetrahydropyrimidopyrimidinone scaffold, which confers exquisite selectivity for Vps34 over other PI3K isoforms and mTOR [2]. The compound is a valuable chemical probe for investigating the role of Vps34 in autophagy, vesicle trafficking, and viral replication, including against SARS-CoV-2 [3]. Its primary citation is from a medicinal chemistry optimization effort that led to a compound with suitable in vivo pharmacokinetic parameters for acute target engagement studies [1].

Why Vps34-IN-2 is Not Interchangeable with Other Class III PI3K Inhibitors


Substitution of Vps34-IN-2 with a generic Vps34 inhibitor is not recommended due to significant, quantifiable differences in potency, selectivity, and pharmacokinetic properties that directly impact experimental outcomes. While other compounds like PIK-III (IC50 = 18 nM) and SAR405 (IC50 = 1.2 nM) also target Vps34, Vps34-IN-2 offers a distinct balance of high enzymatic potency (IC50 = 2 nM) with a unique selectivity window against class I PI3Ks and mTOR [1]. Critically, its high oral bioavailability (85%) and defined plasma clearance profile enable robust in vivo target engagement studies that cannot be replicated with less bioavailable or kinetically distinct analogs . Furthermore, its demonstrated antiviral activity against coronaviruses provides a specific application space not covered by earlier inhibitors like 3-MA (IC50 ~25 µM) . Therefore, direct substitution without re-optimizing assay conditions or dosing regimens can lead to misinterpretation of Vps34 biology.

Vps34-IN-2: Quantitative Differentiation from Comparator Vps34 Inhibitors


Superior Enzymatic Potency: Vps34-IN-2 vs. VPS34-IN1 and PIK-III

Vps34-IN-2 (Compound 31) demonstrates significantly higher potency in a biochemical Vps34 enzymatic assay compared to VPS34-IN1 and moderate improvement over PIK-III. The IC50 of 2 nM for Vps34-IN-2 [1] is 12.5-fold lower than VPS34-IN1 (IC50 = 25 nM) [2] and 9-fold lower than PIK-III (IC50 = 18 nM) . This higher intrinsic activity allows for lower working concentrations, reducing the risk of off-target effects at equivalent target engagement.

Autophagy Cancer Lipid Kinase

Defined Class I PI3K Selectivity Profile: Vps34-IN-2 vs. VPS34-IN1

Unlike VPS34-IN1, which shows no significant inhibition of class I PI3Ks up to 10 µM, Vps34-IN-2 exhibits a well-characterized, quantifiable selectivity profile against class I PI3K isoforms [REFS-1, REFS-2]. Vps34-IN-2 displays IC50 values of 2.7, 4.5, 2.5, and >10 µM for PI3Kα, β, δ, and γ, respectively [1]. This translates to a selectivity index ranging from 1,350-fold to >5,000-fold relative to its Vps34 IC50 of 2 nM. While VPS34-IN1 offers absolute selectivity, Vps34-IN-2 provides a measurable window that may be advantageous in studying pathway crosstalk where partial class I PI3K inhibition is permissible or desired.

Kinase Selectivity Off-Target Effects PI3K Signaling

High Oral Bioavailability: Vps34-IN-2 Enables Robust In Vivo Studies

Vps34-IN-2 demonstrates high oral bioavailability (F = 85%) in mouse models, a key differentiator from many tool compounds that lack reported or favorable in vivo PK . Following oral administration, maximal plasma concentrations are achieved rapidly at 0.5 hours . This contrasts sharply with the classic autophagy inhibitor 3-Methyladenine (3-MA), which suffers from poor solubility and in vivo utility . The high and predictable exposure of Vps34-IN-2 enables acute and sustained target engagement studies in tumor models, as evidenced by its use in xenograft pharmacodynamic assays at oral doses of 50-100 mg/kg .

Pharmacokinetics In Vivo Drug Discovery

Antiviral Activity: Vps34-IN-2 Demonstrates Broad-Spectrum Coronavirus Inhibition

Vps34-IN-2 exhibits direct antiviral activity against multiple human coronaviruses, a property not uniformly reported for other Vps34 inhibitors like PIK-III or SAR405. The compound inhibits SARS-CoV-2 with an IC50 of 3.1 µM, HCoV-229E with an IC50 of 0.7 µM, and HCoV-OC43 [1]. This activity is distinct from its Vps34 enzymatic potency (2 nM) and likely reflects the requirement of host autophagy machinery for viral replication. In contrast, PIK-III, while a potent Vps34 inhibitor, has been primarily characterized in autophagy and iron homeostasis contexts , without comparable antiviral data.

Antiviral SARS-CoV-2 Autophagy

Cellular Potency: Vps34-IN-2 is More Efficacious than 3-MA in Cells

In a cellular context using a GFP-FYVE reporter assay that measures PtdIns(3)P levels as a surrogate for Vps34 activity, Vps34-IN-2 demonstrates an IC50 of 82 nM [1]. This cellular potency is approximately 300-fold greater than that of the classic autophagy inhibitor 3-Methyladenine (3-MA), which has a reported IC50 of 25 µM in HeLa cells . Furthermore, Vps34-IN-2 robustly inhibits LC3 lipidation, a hallmark of autophagy, at concentrations achievable in vivo [1], whereas 3-MA's effects are often transient and require high millimolar concentrations .

Autophagy Cellular Assay LC3 Lipidation

Vps34-IN-2: Validated Research and Preclinical Application Scenarios


In Vivo Autophagy Modulation and Target Engagement Studies

Given its high oral bioavailability (85%) and favorable pharmacokinetic profile in mice, Vps34-IN-2 is ideally suited for acute and chronic in vivo studies of autophagy. Researchers can administer the compound via oral gavage at doses of 50-100 mg/kg to achieve sustained Vps34 inhibition in tumor xenografts, as demonstrated by Pasquier et al. [1]. This allows for pharmacodynamic assessment of autophagy markers like LC3 lipidation and p62 accumulation in target tissues, providing direct evidence of on-target activity in a living system.

Investigating Host-Directed Antiviral Mechanisms Against Coronaviruses

Vps34-IN-2 is a unique chemical probe for dissecting the role of the host autophagy machinery in coronavirus replication. Its defined antiviral IC50 values against SARS-CoV-2 (3.1 µM) and HCoV-229E (0.7 µM) [2] enable dose-response studies in infected cell cultures. Researchers can use this compound to validate Vps34 as a host factor required for viral entry, replication, or egress, potentially uncovering new therapeutic strategies for COVID-19 and related viral infections.

Elucidating Vps34-Dependent Signaling Pathways with Defined Selectivity

The well-characterized selectivity profile of Vps34-IN-2 against class I PI3K isoforms (IC50 = 2.5-4.5 µM) and mTOR (IC50 >10 µM) [3] makes it a valuable tool for pathway crosstalk studies. Unlike completely clean but less well-characterized inhibitors, the quantifiable selectivity window of Vps34-IN-2 allows researchers to design experiments that can differentiate Vps34-dependent from PI3K/Akt/mTOR-dependent effects. For instance, comparing cellular responses to Vps34-IN-2 versus a class I PI3K-selective inhibitor can deconvolute the contribution of each kinase to a given phenotype.

Replacing 3-MA in Autophagy Research for Improved Data Reproducibility

Due to its superior cellular potency (IC50 = 82 nM) and selectivity compared to the classic, non-selective autophagy inhibitor 3-Methyladenine (3-MA), Vps34-IN-2 should be the preferred tool compound for any cell-based autophagy assay . Substituting 3-MA with Vps34-IN-2 eliminates the confounding effects of high micromolar to millimolar concentrations, leading to more reproducible and physiologically relevant data on Vps34 function and LC3 lipidation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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